molecular formula C24H16N2O2 B12893718 1,4-Bis(2-phenyloxazol-4-yl)benzene

1,4-Bis(2-phenyloxazol-4-yl)benzene

Cat. No.: B12893718
M. Wt: 364.4 g/mol
InChI Key: WVGGQEKOYSUUOQ-UHFFFAOYSA-N
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Description

1,4-Bis(2-phenyloxazol-4-yl)benzene is a useful research compound. Its molecular formula is C24H16N2O2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-phenyl-4-[4-(2-phenyl-1,3-oxazol-4-yl)phenyl]-1,3-oxazole

InChI

InChI=1S/C24H16N2O2/c1-3-7-19(8-4-1)23-25-21(15-27-23)17-11-13-18(14-12-17)22-16-28-24(26-22)20-9-5-2-6-10-20/h1-16H

InChI Key

WVGGQEKOYSUUOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)C3=CC=C(C=C3)C4=COC(=N4)C5=CC=CC=C5

Origin of Product

United States

The Pivotal Role of Oxazole Based Conjugated Systems

Oxazole-based conjugated systems are a class of organic molecules that have garnered considerable attention in various scientific fields, including materials science, pharmaceuticals, and agrochemicals. numberanalytics.com The oxazole (B20620) ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, serves as a fundamental building block for creating complex molecules with diverse functionalities. numberanalytics.comnih.gov The arrangement of atoms within the oxazole ring and its ability to participate in extended π-conjugated systems give rise to unique electronic and photophysical properties. nih.gov

The significance of these systems lies in their versatile applications. In the realm of materials science, oxazole-based polymers are explored for their potential in optoelectronic devices. numberanalytics.com Their inherent fluorescence and charge-transporting capabilities make them suitable for use in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). nih.gov Furthermore, the structural and chemical diversity of oxazole-based molecules allows for various interactions with biological receptors and enzymes, leading to a broad spectrum of biological activities. nih.gov This has made them a focal point in medicinal chemistry for the development of new therapeutic agents, with derivatives exhibiting antimicrobial, antiviral, and anticancer properties. numberanalytics.comnih.govthepharmajournal.com

A Historical Glimpse into the Discovery of Popop

The journey of 1,4-Bis(2-phenyloxazol-4-yl)benzene (POPOP) in scientific discovery is intrinsically linked to the development of scintillation counting, a technique used for detecting ionizing radiation. ihu.ac.ir The first scintillation detector was developed in 1903 by Sir William Crookes, which utilized a zinc sulfide (B99878) screen. wikipedia.org However, it was the introduction of the photomultiplier tube (PMT) in 1944 that revolutionized the field and renewed interest in scintillator materials. wikipedia.orgfnal.gov

POPOP emerged as a key player in this domain, primarily used as a wavelength shifter or secondary scintillator. fnal.govwikipedia.org In a typical scintillator, a primary fluorescent dye absorbs the energy from ionizing radiation and emits light. POPOP's role is to absorb this emitted light, which is often in the ultraviolet region, and re-emit it at a longer wavelength, typically in the violet-blue part of the spectrum. wikipedia.orguj.edu.pl This shifting of the emission spectrum to a region where PMTs have maximum quantum efficiency significantly improves the detection capabilities of the scintillator. uj.edu.pl Its excellent photophysical properties, particularly its high quantum yield, made it a popular choice for both liquid and plastic scintillators. ihu.ac.irmdpi.com

The Current Landscape of Academic Inquiry

Established Synthetic Pathways for this compound

The construction of the this compound molecule relies on the formation of the oxazole (B20620) rings and their subsequent linkage to the central benzene (B151609) core. Several established organic chemistry reactions can be strategically employed to achieve this synthesis.

Multi-step Organic Reactions

The synthesis of this compound can be achieved through a multi-step sequence that typically involves the initial formation of a 2-phenyl-4-aryloxazole intermediate, followed by a coupling reaction to link two of these units to a central benzene ring. A plausible approach would involve the synthesis of a 2-phenyl-4-(4-halophenyl)oxazole. This key intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Ullmann coupling, to form the final bis-oxazole structure.

A common method for the formation of the oxazole ring itself is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones. In this context, one could envision the reaction of a phenacyl halide with benzamide (B126) to form the necessary 2-benzamidophenacyl intermediate, which can then be cyclized to form the 2-phenyloxazole (B1349099) core.

Modified Van Leusen Protocol and Related Strategies

The Van Leusen oxazole synthesis is a powerful tool for the formation of oxazole rings from aldehydes and tosylmethyl isocyanide (TosMIC). A modified version of this protocol can be envisioned for the synthesis of the target molecule. This would likely involve the reaction of terephthalaldehyde (B141574) with two equivalents of a suitable benzoylmethyl isocyanide derivative under basic conditions.

Alternatively, a convergent strategy could be employed where a pre-formed 2-phenyloxazole-4-carbaldehyde is synthesized via a Van Leusen approach. This aldehyde could then be coupled with a suitable difunctional benzene derivative. Research on the synthesis of the structural isomer, 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP), has demonstrated the utility of the Van Leusen reaction in conjunction with direct C-H arylation. ucl.ac.uk

Palladium-Catalyzed C-Arylation of Oxazole Rings

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of complex aromatic structures. In the context of this compound, a key step could involve the direct C-H arylation of a 2-phenyloxazole at the 4-position with 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene. This approach offers an atom-economical route to the final product.

The success of this strategy hinges on the regioselectivity of the C-H activation at the C4 position of the oxazole ring. While palladium-catalyzed C-H functionalization of oxazoles at the C2 and C5 positions is well-documented, achieving selective arylation at the C4 position can be more challenging and may require specific ligand and catalyst systems.

Wittig-Horner Reaction in Related Benzoxazole (B165842) Derivatives

While not directly applied to the synthesis of this compound in the reviewed literature, the Wittig-Horner reaction is a well-established method for the formation of carbon-carbon double bonds and has been utilized in the synthesis of various heterocyclic compounds. In the context of related benzoxazole derivatives, this reaction could potentially be used to construct precursors containing the necessary functionalities for subsequent oxazole ring formation. For instance, a Wittig-Horner reaction could be employed to synthesize a stilbene (B7821643) derivative which could then be elaborated into the bis-oxazole structure.

Investigations into Structural Isomers and Derivatives of this compound

The synthesis of structural isomers and derivatives of this compound allows for the fine-tuning of its photophysical and material properties.

Synthesis of Trimethylsilyl (B98337) Derivatives

The introduction of trimethylsilyl (TMS) groups onto the phenyl rings of the molecule can enhance its solubility and modify its electronic properties. A known approach for the synthesis of a trimethylsilyl derivative of the related POPOP isomer involves a palladium-catalyzed reaction. ucl.ac.uk This suggests a viable pathway for the synthesis of trimethylsilyl derivatives of this compound.

A potential synthetic route could involve the preparation of a 2-(4-(trimethylsilyl)phenyl)oxazole-4-carboxylic acid, which could then be coupled with 1,4-phenylenediamine. Alternatively, a palladium-catalyzed silylation of a pre-formed 1,4-bis(2-(4-halophenyl)oxazol-4-yl)benzene derivative could be employed. The silylation of aryl halides using reagents like hexamethyldisilane (B74624) in the presence of a palladium catalyst is a well-established method. organic-chemistry.org

Preparation of 5-(het)aryl Oxazoles

The synthesis of 5-(het)aryl oxazoles can be achieved through various methods. One notable approach involves the use of a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin to catalyze the reaction between p-tolylsulfonylmethyl isocyanide (TosMIC) and aromatic aldehydes. This method is advantageous as the basic catalyst and the p-tolylsulfinic acid byproduct can be easily removed by filtration, leading to high yields and purity of the resulting 5-aryloxazoles. organic-chemistry.org

Another effective method is the iodine-catalyzed tandem oxidative cyclization. This practical and straightforward synthesis allows for the use of a wide range of commercially available aromatic aldehydes, demonstrating excellent functional group compatibility. organic-chemistry.org Furthermore, 2,5-disubstituted oxazoles can be synthesized from readily available arylacetylenes and α-amino acids in the presence of copper(II) nitrate (B79036) trihydrate and iodine. organic-chemistry.org

The synthesis of 5-arylethynyl-3-aryl-1,2,4-oxadiazoles has been accomplished by the bromination of the carbon-carbon double bond in 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles, followed by di-dehydrobromination using sodium amide in liquid ammonia. beilstein-journals.org

A three-step method for synthesizing 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles has also been described. nih.gov This process starts with easily accessible bis(trimethylsilyl)acetylene (B126346) and acrylic acid derivatives to prepare mono- and disubstituted 5-(trimethylsilyl)pent-1-en-4-yn-3-ones. nih.gov Oxidative phthalimidoaziridination of these enynones yields key 2-acyl-1-phthalimidoaziridines, which are then used in the thermal expansion of the three-membered ring to produce the target functionalizable oxazoles. nih.gov

Synthesis of Phenanthroline-Based Analogues for Charge Generation

Phenanthrolines are versatile compounds with a wide array of applications due to their interesting properties, including complexation, luminescence, and biological activities. nih.gov The fusion of phenanthroline rings with other heterocyclic systems can lead to novel ligands with new and interesting properties, including potential for charge generation. nih.gov

The synthesis of fused pyrrolophenanthroline derivatives, designed as analogues of phenstatin, has been achieved in a two-step process starting from 1,7-phenanthroline, 4,7-phenanthroline, and 1,10-phenanthroline. nih.gov The initial step involves the formation of monoquaternary phenanthrolinium salts through the nucleophilic substitution of the corresponding phenanthroline with 2-bromoacetophenones. nih.gov The subsequent step involves the in situ generation of cycloimmonium ylides from these salts, which then act as 1,3-dipoles in a Huisgen 3+2 cycloaddition reaction with ethyl propiolate to form the target fused pyrrolophenanthroline compounds. nih.gov

Reaction Mechanisms and Pathways

Nucleophilic Ring-Opening and Subsequent Cyclization Strategies in Oxazoles

Oxazole rings can undergo nucleophilic attack, often leading to ring cleavage rather than substitution. pharmaguideline.com For instance, in the presence of a nucleophile like ammonia/formamide, oxazoles can be converted to imidazoles through ring cleavage. pharmaguideline.com The C2 position of the oxazole ring is the most susceptible to nucleophilic attack due to it being the most electron-deficient. pharmaguideline.com

A versatile method for synthesizing various 2-phenyl-4,5-functionalized oxazoles utilizes 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a template. This process involves the nucleophilic ring-opening of the oxazolone (B7731731) with various oxygen, nitrogen, and carbon nucleophiles. The resulting acyclic adducts then undergo a 5-endo cyclization in the presence of silver carbonate to yield the desired substituted oxazoles. acs.org

Oxidative Dimerization Mechanisms

Oxidative dimerization is a key strategy for constructing complex molecules. For example, the biosynthesis of hibarimicins, complex aromatic polyketide natural products, is believed to involve an oxidative dimerization of a tetracyclic monomer as a crucial step. chim.it

In the context of synthesizing bis-oxazole structures, oxidative dimerization can be a plausible pathway. While direct oxidative dimerization of oxazole rings themselves is not extensively detailed, analogous reactions in other heterocyclic systems provide insight. For instance, a "transition-metal-free" oxidative coupling of 2-oxindoles has been achieved using potassium tert-butoxide and iodine, suggesting a radical-driven pathway. nih.gov Similarly, copper-promoted oxidative dimerization of benzamides has been shown to be an effective method for creating dimeric structures. chim.it Two potential mechanisms are often proposed for such reactions: a single-electron transfer (SET) pathway involving the formation of a cation radical, or a hydrogen atom abstraction pathway leading to a neutral radical that then couples. chim.it

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Benzene Derivatives

Electrophilic Aromatic Substitution (EAS): Benzene's aromaticity makes it susceptible to electrophilic attack, but it requires a strong electrophile, often generated with the help of a Lewis acid catalyst. libretexts.orglibretexts.org The general mechanism involves two steps: the electrophile attacks the benzene ring to form a positively charged intermediate (arenium ion), followed by the removal of a proton to restore aromaticity. libretexts.org Common EAS reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation. libretexts.org The position of substitution on a substituted benzene ring is directed by the nature of the existing substituent.

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, NAS involves the attack of a nucleophile on a benzene ring. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups on the benzene ring, which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com A leaving group is also required on the substrate. youtube.com Interestingly, in the context of halogens as leaving groups for NAS, the reactivity order is often the reverse of what is typically observed, with fluoride (B91410) being the best leaving group due to the high polarization of the carbon-fluorine bond, which facilitates the initial nucleophilic attack. youtube.com

Role of Metal Catalysis in Synthesis (e.g., Palladium, Copper)

Metal catalysis plays a pivotal role in the synthesis of complex organic molecules, including those containing oxazole and benzene rings.

Palladium Catalysis: Palladium catalysts, such as Pd(PPh₃)₄, are highly efficient in catalyzing direct arylation and alkenylation of oxazoles. organic-chemistry.org The Buchwald-Hartwig cross-coupling reaction, often catalyzed by palladium complexes, is a powerful tool for forming carbon-nitrogen bonds, as seen in the synthesis of 5-(het)arylamino-1,2,3-triazoles. mdpi.com

Copper Catalysis: Copper catalysts are attractive due to their low cost, abundance, and environmentally friendly nature. jsynthchem.com They exhibit excellent functional group tolerance, making them suitable for synthesizing complex molecules. jsynthchem.com Copper-catalyzed reactions are used in various coupling reactions, including the synthesis of benzoselenazoles and 2H-1,4-benzoxazin-3-(4H)-ones. jsynthchem.comthieme-connect.de An efficient synthesis of 1,2,4,5-tetra-substituted benzenes has been achieved through the copper-catalyzed dimerization of γ,δ-unsaturated ketones. rsc.org

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy provides a detailed view of the molecule's interaction with electromagnetic radiation, offering insights into its electronic transitions, dynamic processes in the excited state, vibrational characteristics, and precise atomic arrangement.

UV-Vis Spectroscopy in Elucidating Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique for probing the electronic transitions within this compound. The absorption spectrum is characterized by a strong band in the ultraviolet region, which is attributed to π-π* electronic transitions within the extended conjugated system of the molecule. This system encompasses the central benzene ring and the two phenyl-substituted oxazole moieties. researchgate.netscispace.com

In a non-polar solvent like cyclohexane, the principal absorption maximum (λmax) is observed at approximately 359 nm, with a high molar extinction coefficient (ε) of around 47,000 M⁻¹cm⁻¹. photochemcad.com The position and intensity of this absorption band are sensitive to the solvent environment. Studies have shown that an increase in solvent polarity leads to a bathochromic (red) shift in the absorption spectrum. researchgate.netscispace.com This solvatochromic behavior indicates a change in the relative stabilization of the ground and excited states upon interaction with solvent molecules and is characteristic of π-π* transitions where the excited state is more polar than the ground state. scispace.com

ParameterValueSolventReference
Absorption Maximum (λmax) 359 nmCyclohexane photochemcad.com
Molar Absorptivity (ε) 47,000 M⁻¹cm⁻¹Cyclohexane photochemcad.com
Fluorescence Quantum Yield 0.93Cyclohexane photochemcad.com
Transition Type π-π*Various researchgate.netscispace.com

Time-Resolved and Ultrafast Spectroscopy for Excited State Dynamics

To understand the fate of this compound after it absorbs light, time-resolved and ultrafast spectroscopic techniques are employed. These methods, such as femtosecond transient absorption (fs-TA), can monitor the evolution of the excited state on timescales from femtoseconds to nanoseconds. researchgate.netnih.gov

Upon photoexcitation, the molecule is promoted to an excited electronic state. The subsequent relaxation processes are complex and can involve several pathways, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay through conformational changes. For conjugated molecules like this one, excited-state dynamics often involve structural reorganization from the initial Franck-Condon excited state to a more planar, relaxed conformation. researchgate.net This planarization process can influence the fluorescence quantum yield and lifetime. researchgate.net

Ultrafast spectroscopy allows for the direct observation of these dynamic events. For instance, fs-TA spectra can reveal the formation and decay of transient species, such as the initially excited singlet state and any subsequent states formed. researchgate.net The kinetics observed can be multi-exponential, reflecting different stages of relaxation, like vibrational cooling and structural reorganization. researchgate.net Studies on similar systems have used these techniques to characterize the formation of dark states and the influence of the local environment on the excited-state lifetime. nih.gov

Fourier Transform Infrared (FTIR) and Ultrafast Raman Loss Spectroscopy for Vibrational Modes

Vibrational spectroscopy provides a fingerprint of the molecule's covalent bond structure. Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound.

FTIR and FT-Raman Spectroscopy: These techniques reveal the characteristic vibrational frequencies of the molecule's functional groups. esisresearch.org

C-H Stretching: Aromatic C-H stretching vibrations from the benzene and phenyl rings typically appear above 3000 cm⁻¹. esisresearch.org

C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the aromatic rings and the C=N bond in the oxazole rings are expected in the 1450-1600 cm⁻¹ region. scielo.org.mx

Ring Vibrations: The "ring breathing" modes of the benzene and oxazole rings occur at lower frequencies and are characteristic of the heterocyclic and aromatic structures. esisresearch.org

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C group within the oxazole ring are also identifiable. esisresearch.orgnih.gov

Ultrafast Raman Loss Spectroscopy (URLS): This advanced technique combines the structural specificity of Raman spectroscopy with the time resolution of ultrafast methods. vu.nl URLS can track changes in the vibrational spectrum of the molecule as it evolves in the excited state. This provides mode-specific dynamic information, revealing how different parts of the molecule's structure change over time following photoexcitation. researchgate.netvu.nl For example, shifts in the frequencies of C≡C or C=C stretching modes can indicate changes in the extent of π-conjugation during excited-state planarization. researchgate.net

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Ring System
Aromatic C-H Stretch > 3000Benzene, Phenyl
C=C Stretch 1450 - 1600Benzene, Phenyl
C=N Stretch ~1600Oxazole
Ring Breathing ~1000Benzene
C-O-C Asymmetric Stretch ~1150Oxazole
C-O-C Symmetric Stretch ~1060Oxazole

Note: The wavenumbers are approximate and based on data for structurally related compounds. esisresearch.orgscielo.org.mx

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of molecular structure. jchps.com By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be confirmed. scribd.comucl.ac.uk

¹H NMR: The proton NMR spectrum provides information about the different chemical environments of the hydrogen atoms. The protons on the central benzene ring, the terminal phenyl groups, and the oxazole rings will each appear as distinct signals. acs.org The symmetry of the molecule means that chemically equivalent protons will have the same chemical shift, simplifying the spectrum. For example, the four protons on the central benzene ring are chemically equivalent and are expected to produce a singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. Distinct signals are expected for the carbons in the central benzene ring, the phenyl groups, and the oxazole rings. acs.org The chemical shift of the C-2 carbon in the oxazole ring is particularly characteristic. researchgate.net

The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional techniques like COSY and HSQC, allows for the complete assignment of all proton and carbon signals, thereby verifying the synthesized structure. d-nb.info

NucleusStructural UnitExpected Chemical Shift (δ, ppm)
¹H Phenyl Groups~7.3 - 8.0
¹H Central Benzene Ring~7.7 - 8.2 (singlet)
¹H Oxazole Ring (C5-H)~7.5 - 8.0
¹³C Phenyl Groups~125 - 135
¹³C Central Benzene Ring~120 - 140
¹³C Oxazole Ring (C2, C4, C5)~120 - 165

Note: Chemical shifts are estimations based on related structures and general principles. ucl.ac.ukacs.orgresearchgate.net

Quantum Chemical and Molecular Modeling Approaches

Computational methods, particularly those based on quantum mechanics, are crucial for interpreting experimental data and providing deeper insights into the properties of this compound that may be difficult to access experimentally.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic structure and properties of molecules. scispace.com For this compound, DFT calculations are used to:

Optimize Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms (the ground state geometry). This includes bond lengths, bond angles, and the torsional angles between the different rings. These calculations often show that, while the conjugated system favors planarity, some twisting between the rings may exist in the lowest energy conformation. researchgate.net

Calculate Electronic Structure: DFT provides information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that relates to the molecule's electronic absorption and chemical reactivity. d-nb.info

Simulate Spectroscopic Properties: DFT calculations can predict vibrational frequencies, which aids in the assignment of experimental FTIR and Raman spectra. esisresearch.orgresearchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic transition energies, which can be compared with experimental UV-Vis spectra to help assign the nature of the observed transitions. ucl.ac.ukrsc.org

These computational results, when used in conjunction with experimental data, provide a robust and detailed picture of the molecule's fundamental characteristics. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Calculations and Dynamics

Time-Dependent Density Functional Theory (TD-DFT) has proven to be a powerful and widely used computational method for investigating the excited states of molecules like this compound due to its favorable balance of computational cost and accuracy. rsc.orgrsc.orgchemrxiv.org This method allows for the calculation of various excited-state properties that are directly comparable to experimental optical spectra. rsc.org

Quantum chemical TD-DFT calculations have been successfully employed to determine the frontier energy levels of POPOP and its isomers, showing good agreement with experimental data obtained from techniques like cyclic voltammetry. northwestern.edu These calculations are crucial for understanding the electronic transitions that govern the absorption and emission of light. For instance, studies have shown that the observed bathochromic (red) shift in the absorption and fluorescence spectra of POPOP with increasing solvent polarity is indicative of a π-π* transition. scispace.comresearchgate.net

TD-DFT can also be used to calculate the dipole moments of the ground and excited states. For POPOP, the ground state dipole moment has been calculated to be 2.23 Debye, while the excited state dipole moment is significantly larger at 6.34 Debye. scispace.comresearchgate.net This increase in dipole moment upon excitation explains the compound's enhanced stability in polar solvents in the excited state. researchgate.net Furthermore, TD-DFT calculations have been instrumental in corroborating experimental findings, with calculated absorption and emission spectra showing good agreement with measured data. researchgate.net

The utility of TD-DFT extends to providing insights into the dynamics of excited states. mdpi.compsu.edu It can be used to visualize and analyze these states both qualitatively and quantitatively, going beyond simple orbitals and densities to include statistical measures of electron-hole separation. rsc.orgchemrxiv.org This is particularly important for identifying potential charge-transfer characteristics, which can influence the accuracy of TD-DFT predictions. rsc.orgchemrxiv.org

Computational Studies of Excited State Potential Energy Surfaces

Computational studies of the excited state potential energy surfaces (PESs) are essential for understanding the photophysical and photochemical behavior of molecules. osti.govarxiv.org These surfaces map the energy of a molecule as a function of its geometry in an excited electronic state, providing critical insights into processes like isomerization and energy dissipation. rsc.org

For molecules structurally related to this compound, computational methods have been used to explore their excited-state potential energy surfaces. rsc.org For instance, in a study of substituted trans-naphthalene azo moieties, density functional theory (DFT) was used to compute the potential energy curves of the singlet and triplet excited state manifolds. rsc.org These calculations revealed that the flat nature of the excited state surfaces could lead to rapid isomerization or geometric reorganization. rsc.org

Such computational explorations help in rationalizing observed photophysical properties. For example, variations in excited-state lifetimes and thermal reversion rates in a series of azo dyes were explained by examining their excited-state potential energy surfaces and spin-orbit coupling constants. rsc.org The insights gained from these studies on related systems can inform the understanding of the excited state dynamics of this compound, suggesting that its high fluorescence quantum yield is likely associated with a rigid excited state geometry that minimizes non-radiative decay pathways. The investigation of excited state potential energy surfaces is a key area where computational chemistry provides a deeper understanding of molecular behavior upon photoexcitation. osti.govunige.ch

Simulations of Intramolecular Energy Transfer Mechanisms (e.g., Förster Resonance Energy Transfer)

Intramolecular energy transfer is a fundamental process in many molecular systems, and its simulation provides valuable information on the efficiency and dynamics of light-harvesting and emitting materials. rsc.orgresearchgate.net Förster Resonance Energy Transfer (FRET) is a primary mechanism for non-radiative energy transfer between a donor and an acceptor molecule in close proximity (typically 1-9 nm). lambertinstruments.com

In systems incorporating this compound (POPOP) as an acceptor luminophore, FRET has been identified as the key mechanism for intramolecular energy transfer. rsc.orgresearchgate.net For instance, in a nanostructured organosilicon luminophore (NOL) where p-terphenyl (B122091) units act as donors and POPOP acts as the acceptor, ultrafast spectroscopy revealed an energy transfer time constant of 105 femtoseconds. rsc.orgresearchgate.net This transfer is significantly faster than the vibrational relaxation within the donor moiety (approximately 400 fs). rsc.orgresearchgate.net

The efficiency of this intramolecular energy transfer, determined from steady-state optical measurements, was found to be as high as 93%. rsc.orgresearchgate.net Such high efficiency is a direct consequence of the donor-acceptor architecture within the molecule. rsc.org Studies on energy transfer dye laser systems using POPOP as a donor have also demonstrated efficient energy transfer to acceptor dyes like rhodamine B and fluorescein, following a long-range coulombic energy transfer mechanism. researchgate.net The critical transfer distances (R₀) for these pairs were calculated to be 25 Å and 33 Å, respectively. scispace.comresearchgate.net These findings underscore the effectiveness of POPOP in mediating energy transfer processes, a property that is crucial for its applications in plastic scintillators and other photonic devices. rsc.orgresearchgate.net

Solid-State Characterization and Morphological Studies

The solid-state properties of this compound are critical for its application in various devices. Understanding its crystal structure, thermal behavior, and morphology provides insights into its performance and stability.

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org For this compound (POPOP), SCXRD studies have revealed a monoclinic crystal structure. researchgate.net

The unit cell parameters for POPOP have been reported as a = 9.23 Å, b = 5.285 Å, and c = 19.322 Å, with a β angle of 92.08°. The space group is designated as P2₁/c. researchgate.net This detailed structural information is crucial for understanding the intermolecular interactions, such as hydrogen bonds, which contribute to the high stability of the crystal lattice over a wide temperature range. researchgate.net

Furthermore, SCXRD has been employed to investigate structural differences between POPOP and its isomers, such as 1,4-bis(2-phenyloxazol-5-yl)benzene (isoPOPOP). northwestern.edu These experiments have highlighted significant variations in their crystal lattices, which in turn affect their physical and photophysical properties. northwestern.eduucl.ac.uk The planarity and π-electron delocalization observed in the crystal structures of related compounds are key factors influencing their optical and electronic properties. nih.gov

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental thermal analysis techniques used to characterize the thermal stability and phase transitions of materials. acs.org

For this compound (POPOP), DSC analysis has been used to determine its melting parameters. A melting temperature (Tm) of 305.5°C with an associated enthalpy of fusion (ΔHm) of 52.2 kJ mol⁻¹ has been reported. researchgate.net In some cases, a melting point range of 243 - 244 °C has also been noted. fishersci.com TGA is employed to assess the thermal stability of the compound by measuring its mass loss as a function of temperature. rsc.org For POPOP and its derivatives, TGA has demonstrated their high thermal stability, a crucial property for their use in organic photonics. northwestern.edu

In a study of a nanostructured organosilicon luminophore incorporating POPOP, TGA and DSC were used to characterize its thermal properties. rsc.org Similarly, for related benzothiadiazole derivatives, DSC curves have been used to identify melting temperatures and molar enthalpies of melting, as well as to confirm the absence of polymorphic transitions upon heating. acs.org

Thermal Properties of this compound and Related Compounds

CompoundTechniqueParameterValueReference
This compound (POPOP)DSCMelting Temperature (Tm)305.5 °C researchgate.net
This compound (POPOP)DSCEnthalpy of Fusion (ΔHm)52.2 kJ mol⁻¹ researchgate.net
This compound (POPOP)DSCMelting Point Range243 - 244 °C fishersci.com
This compound (POPOP)DSCLiquid-Crystalline Mesophase Transition (TLC)336.3 °C researchgate.net
This compound (POPOP)DSCEnthalpy of LC Transition (ΔHLC)1.4 kJ mol⁻¹ researchgate.net

In Situ Thermal Polarization Optical Microscopy for Mesophase Identification

In situ thermal polarization optical microscopy is a powerful technique for observing the morphological changes and identifying liquid-crystalline phases (mesophases) in a material as a function of temperature. rsc.org

For this compound (POPOP), this technique, in conjunction with DSC, has been used to identify the presence of a liquid-crystalline mesophase. researchgate.net The transition to this mesophase was observed at a temperature of 336.3°C, with an associated enthalpy change of 1.4 kJ mol⁻¹. researchgate.net The ability to form such ordered, fluid phases is an important characteristic that can influence the material's processing and performance in thin-film applications.

In studies of related organic semiconductor materials, polarizing optical microscopy is a standard method to investigate phase behavior and identify different mesophases, such as smectic and nematic phases, which are crucial for their application in organic field-effect transistors. mdpi.com The combination of this microscopic technique with thermal analysis provides a comprehensive picture of the material's behavior over a range of temperatures.

Controlled Growth of Nanowire and Nanocrystal Arrays

The fabrication of ordered, one-dimensional nanostructures from organic molecules like this compound and its isomers is critical for their integration into advanced optoelectronic devices. Research has primarily focused on its widely studied isomer, 1,4-bis(5-phenyloxazol-2-yl)benzene, commonly known as POPOP, due to its high luminescence and stability. researchgate.netresearchgate.net The techniques developed for POPOP provide a strong framework for the controlled growth of nanowire and nanocrystal arrays of related organic semiconductors. These methods can be broadly categorized into vapor-phase and solution-phase approaches, each offering distinct advantages for controlling the morphology, alignment, and position of the resulting nanostructures.

Vapor-Phase Growth of Aligned Nanowires

Physical vapor transport (PVT) is a powerful technique for growing high-purity, single-crystalline organic nanostructures. When combined with graphoepitaxy—a method where surface topography guides crystal growth—it allows for precise control over the alignment and placement of nanowires. researchgate.netresearchgate.net

One prominent method involves using a faceted sapphire substrate that, after high-temperature annealing, develops parallel nanogrooves on its surface. researchgate.net These nanogrooves act as templates, inducing a graphoepitaxial effect that directs the growth of POPOP nanowires in a consistent orientation. researchgate.net To achieve addressable arrays, a hollow mask can be placed over the substrate during the PVT process. researchgate.netresearchgate.net This mask-confined graphoepitaxy approach uses a shadowing effect to localize nanowire growth to specific, predetermined areas, offering excellent control over both position and orientation simultaneously. researchgate.netresearchgate.net The resulting catalyst-free nanowires are highly luminescent and exhibit intense blue photoluminescence. researchgate.net

Table 1: Parameters for Vapor-Phase Graphoepitaxial Growth of POPOP Nanowires

ParameterDescriptionReference
MethodMask-Confined Graphoepitaxy via Physical Vapor Transport (PVT) researchgate.netresearchgate.net
SubstrateFaceted sapphire with parallel nanogrooves formed by high-temperature annealing researchgate.netresearchgate.net
Growth GuidanceGraphoepitaxial effect from surface nanogrooves and shadowing from a hollow mask researchgate.netresearchgate.net
Key FeatureSimultaneous control over the position and orientation of nanowires, creating addressable planar arrays researchgate.netresearchgate.net
Resulting StructureHighly luminescent, catalyst-free, single-crystalline POPOP nanowires with consistent crystallographic orientation researchgate.net

Solution-Phase Growth on Flexible Substrates

While vapor-phase methods yield high-quality structures, solution-phase techniques offer a scalable and cost-effective alternative that avoids the need for high-vacuum systems. aip.org A recently developed room-temperature, solution-phase graphoepitaxial method enables the growth of highly aligned organic nanowires directly on flexible films. aip.org

This technique utilizes flexible polyvinyl alcohol (PVA) films with nanogrooves replicated from a template like a compact disc (CD). researchgate.netaip.org A solution of the organic material is deposited onto this patterned film. During a room-temperature annealing process, the slow evaporation of the solvent allows the molecules to self-assemble into crystalline nanowires that are aligned by the hydrophilic nanogrooves on the PVA surface. aip.org This approach successfully bypasses the lattice-matching constraints typical of traditional epitaxy. aip.org The resulting nanowire arrays retain the high transparency and flexibility of the underlying film, making them suitable for direct integration into bendable optoelectronic devices. aip.org

Table 2: Findings from Solution-Phase Growth of Aligned Nanowires

ParameterObservationReference
MethodRoom-temperature solution-phase graphoepitaxy aip.org
SubstrateFlexible polyvinyl alcohol (PVA) film with replicated nanogrooves aip.org
Growth MechanismSurface topography-guided alignment along hydrophilic nanogrooves during slow solvent evaporation aip.org
Nanowire LengthUp to 2800 µm after 2 hours of annealing aip.org
Nanowire Width800 nm to 2.5 µm aip.org
Key AdvantageScalable, vacuum-free process enabling direct fabrication on flexible, transparent films researchgate.netaip.org

Nanocrystal Synthesis via Wet Processes

In addition to one-dimensional nanowires, zero-dimensional nanocrystals of organic compounds are valuable for applications where materials are processed into thin films or dispersions. The reprecipitation method is a common bottom-up, wet-chemical process for preparing organic nanocrystals. nih.gov This technique has been demonstrated for compounds structurally similar to POPOP, such as 1,4-bis(4-methylstyryl)benzene (B1337049) (BSB-Me). nih.gov

The process involves dissolving the organic compound in a suitable solvent (e.g., tetrahydrofuran) and then rapidly injecting this solution into a large volume of a poor solvent, typically water, in which the compound is insoluble. nih.gov This sudden change in solvent environment causes the compound to precipitate out of the solution, forming nanocrystals. The size and morphology of these nanocrystals are influenced by factors such as concentration, temperature, and the rate of injection. The resulting aqueous dispersion of nanocrystals can be highly stable, which is often characterized by measuring the zeta-potential. nih.gov

Table 3: Research Findings for Nanocrystal Synthesis by Reprecipitation (BSB-Me Example)

ParameterFindingReference
MethodReprecipitation (wet process) nih.gov
MorphologySphere-like nanocrystals nih.gov
Average Particle SizeApproximately 60.9 nm nih.gov
Dispersion Stability (ζ-potential)-41.62 mV, indicating a stable monodisperse dispersion nih.gov
Structural AnalysisPowder X-ray diffraction confirmed the crystallinity of the prepared nanocrystals nih.gov

Theoretical Photophysics and Excited State Dynamics

Electronic Excitation and Relaxation Processes

Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent relaxation pathways are crucial in determining its fluorescence characteristics.

The primary electronic transition in POPOP is characterized as a π-π* transition, originating from the π-molecular orbitals of its conjugated system. gexinonline.com Studies conducted in various solvents at room temperature (298 K) show that the absorption and fluorescence spectra of POPOP exhibit a bathochromic (red) shift as the polarity of the solvent increases. researchgate.netscispace.comresearchgate.net This phenomenon indicates that the excited state is more polar than the ground state, which is typical for a π-π* transition. researchgate.netresearchgate.net

The ground-state dipole moment of POPOP has been calculated to be 2.23 Debye, while the excited-state dipole moment increases significantly to 6.34 Debye. researchgate.netscispace.comresearchgate.net This change in dipole moment upon excitation underscores the increased charge separation in the excited state and explains the observed solvent effects. scispace.com In contrast, an increase in solvent polarity can sometimes lead to a hypsochromic (blue) shift in the absorption band of similar oxazolone (B7731731) derivatives, suggesting stabilization of the ground state in those specific cases. gexinonline.com The optical properties of POPOP in various solvents are summarized below.

Spectroscopic Data for 1,4-Bis(2-phenyloxazol-4-yl)benzene (POPOP) in Various Solvents

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Fluorescence Quantum Yield (Φf)
n-Heptane36241034000.93
Dioxane36641836430.92
Methyl Isobutyl Ketone36742238940.69
Methanol (MeOH)36542542800.89
Ethylene Glycol36642844310.92
Cyclohexane359--0.93 photochemcad.com

Data sourced from multiple studies. scispace.com

In complex molecular architectures containing multiple chromophores, intramolecular energy transfer is a key process. researchgate.net For conjugated systems, particularly those designed as molecular antennas, Förster Resonance Energy Transfer (FRET) is an efficient mechanism. researchgate.netresearchgate.net This long-range coulombic interaction allows for the transfer of excitation energy from a donor chromophore to an acceptor chromophore. scispace.comresearchgate.net The efficiency of this transfer is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation of the two units. In systems where POPOP acts as the acceptor, it can receive energy from a donor moiety, a principle utilized in nanostructured organosilicon luminophores (NOLs) and energy transfer dye laser (ETDL) systems. scispace.comresearchgate.netrsc.org The function of many quantum devices relies on the motion of charges and spins at ultrafast timescales, where the wave-like coherent transport of energy can become dominant. nanoge.org

Recent research has focused on Nanostructured Organosilicon Luminophores (NOLs), which feature a branched molecular design with donor and acceptor luminophores chemically linked through silicon atoms. rsc.org In a specific NOL, six p-terphenyl (B122091) donor units transfer energy to a central POPOP acceptor. researchgate.netrsc.org This system exhibits highly efficient intramolecular energy transfer, determined to be 93% from steady-state measurements. researchgate.netrsc.org

Ultrafast spectroscopy studies have revealed the precise dynamics of this process. The time constant for energy transfer from the p-terphenyl donors to the POPOP acceptor within the NOL is an incredibly rapid 105 femtoseconds (fs). researchgate.netrsc.org This is significantly faster than the vibrational relaxation within the donor itself, which occurs on a timescale of about 400 fs. researchgate.netrsc.org These findings highlight the extreme efficiency of the "light-harvesting" molecular antenna effect in these structures. rsc.org

Key Properties of a (POPOP)Si₂(3Ph-EH)₆ Nanostructured Organosilicon Luminophore

PropertyValueReference
Molar Absorption Coefficientup to 2.6 × 105 L mol−1 cm−1 rsc.org
Photoluminescence Quantum Yield (PLQY)up to 96% rsc.org
Intramolecular Energy Transfer Efficiency93% researchgate.netrsc.org
Energy Transfer Time Constant (Donor to Acceptor)105 fs researchgate.netrsc.org
Excitation Lifetime< 1 ns researchgate.netrsc.org

Excited State Conformational Transformations and Dynamics

The geometry of a molecule in its excited state can differ significantly from its ground-state conformation, and these changes play a pivotal role in its photophysical properties.

For many linear π-conjugated systems, the ground state may consist of a mixed population of non-planar rotamers due to low torsional barriers. worktribe.com Upon electronic excitation, the molecule can undergo structural reorganization toward a more planar conformation. scispace.comworktribe.com This excited-state planarization is a critical process that often leads to an enhanced fluorescence quantum yield. worktribe.com The formation of a more planar structure in the excited state can increase the transition dipole moment and decrease non-radiative decay pathways, thus favoring fluorescence. scispace.comresearchgate.net While this has been extensively studied in analogous systems like bis(phenylethynyl)benzene, the principle applies to POPOP and its derivatives. worktribe.comsandiego.edu Excited-state conformational transformations that result in more planar molecular structures are considered advantageous for producing fluorescence emissions with high Stokes shifts and high quantum yields. scispace.comresearchgate.net Studies on similar chromophores have shown that this planarization can result in modest spectral shifts while retaining a high emission quantum yield and the vibronic structure of the monomer. sandiego.edusandiego.edu

Mode-Specific Vibrational Relaxation Dynamics in Excited States

Direct studies on the mode-specific vibrational relaxation of this compound are not extensively detailed in the literature; however, insights can be drawn from analogous linear π-conjugated systems like bis(phenylethynyl)benzene (BPEB). For these types of molecules, the excited-state dynamics are complex due to structural reorganization. worktribe.com

Upon photoexcitation, non-planar rotamers are excited to a Franck-Condon state, followed by structural rearrangement into a more planar conformation. This planarization process is linked to the high fluorescence quantum yield observed in these molecules. worktribe.com Time-resolved ultrafast Raman loss spectroscopy (URLS) on model systems reveals mode-dependent kinetics and vibrational relaxation that occurs on a picosecond timescale. worktribe.com For instance, studies on a nanostructured organosilicon luminophore incorporating the 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP) chromophore found that vibrational relaxation within the donor part of the molecule occurs in about 400 femtoseconds. researchgate.net

Further analysis of related molecules shows that different vibrational modes respond at different rates to the structural reorganization. The carbon-carbon triple bond (–C≡C–) vibrations, for example, have been observed to react more quickly to changes in the molecule's structure than the carbon-carbon double bond (>C=C<) vibrations. worktribe.com This is evidenced by a rapid, sub-picosecond shift in peak frequency, which indicates changes in the extent of π-conjugation during the different phases of excited-state relaxation. worktribe.com

Influence of Substituents on Excited-State Lifetimes and Photophysical Behavior

The introduction of substituents onto the core structure of this compound and its isomers significantly influences their photophysical properties and excited-state lifetimes.

Systematic studies on related organic dyes demonstrate a clear structure-property relationship where the electron-donating strength of a substituent correlates with the lifetime of the excited states. rsc.org For instance, in a series of azo dyes, increasing the electron-donating strength of substituents led to longer-lived excited states. rsc.org Similarly, introducing highly electron-donating or electron-withdrawing groups into the ortho-POPOP molecule, an isomer of the title compound, causes a significant increase in its excited-state dipole moment. This, in turn, enhances its sensitivity to solvent polarity. scispace.com

The strategic placement of substituents can also improve performance characteristics. The synthesis of a trimethylsilyl (B98337) (TMS) derivative of 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP) and its structural isomer, isoPOPOP, showed that the TMS derivatives exhibited higher photoluminescence quantum yields and larger molar extinction coefficients. ucl.ac.uk Furthermore, cyclic voltammetry studies revealed that POPOP-type dyes are more electrochemically stable than their isoPOPOP-type isomers. ucl.ac.uk

Compound TypeSubstituent EffectObserved Photophysical ChangeReference
Azo Dyes (Analogue)Increasing electron-donating strengthLonger-lived excited states rsc.org
ortho-POPOPElectron-donating/withdrawing groupsIncreased excited-state dipole moment scispace.com
POPOP/isoPOPOPTrimethylsilyl (TMS) groupsIncreased photoluminescence quantum yield and molar extinction coefficient ucl.ac.uk

Photostability and Photochemical Reactivity Mechanisms

The stability of this compound under light exposure is a critical factor for its practical use. Its photochemical reactivity is highly dependent on the surrounding environment, particularly the solvent.

Pathways of Photodecomposition in Various Solvents

The photostability of 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP), a well-studied isomer, varies significantly with the type of solvent used. scispace.comresearchgate.netresearchgate.net The dye is known to be highly photostable in both polar protic and polar aprotic solvents. scispace.comresearchgate.netepa.gov However, it exhibits distinct photodecomposition when dissolved in chloromethane. scispace.comresearchgate.netresearchgate.net In this solvent, the degradation pathway proceeds via the formation of a contact ion pair. scispace.comresearchgate.netepa.gov

Correlation Between Solvent Electron Affinity and Photochemical Quantum Yield

Research has firmly established a direct relationship between the properties of the solvent and the photochemical behavior of POPOP. scispace.comresearchgate.net Specifically, the photochemical quantum yield (φc) and the rate of photodecomposition are dependent on the electron affinity of the solvent. scispace.comresearchgate.netresearchgate.netepa.govsigmaaldrich.com This indicates that solvents capable of accepting an electron are more likely to promote the degradation of the compound.

Solvent TypePhotostability of POPOPDecomposition PathwayReference
Polar ProticHighN/A scispace.comresearchgate.netepa.gov
Polar AproticHighN/A scispace.comresearchgate.netepa.gov
ChloromethaneLow (Displays photodecomposition)Formation of a contact ion pair scispace.comresearchgate.netresearchgate.net

Elucidation of Degradation Mechanisms under UV Exposure

Exposure to ultraviolet (UV) radiation can induce degradation in these compounds. Studies involving accelerated photodegradation of diluted solutions of POPOP and its isomer have shed light on the mechanism. ucl.ac.ukucl.ac.uk Under continuous UV irradiation, a significant decrease in the long-wavelength absorption peaks (300-400 nm) is observed. ucl.ac.uk Concurrently, there is an increase in absorption in the short-wavelength region (below 300 nm). ucl.ac.uk This spectral change is indicative of the destruction of the conjugated π-electron system of the phenyloxazole structure. ucl.ac.uk Interestingly, comparative studies have shown that compounds with the POPOP-like fragment are more resistant to this type of degradation than their corresponding isoPOPOP isomers. ucl.ac.ukucl.ac.uk

Applications and Advanced Materials Research

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

POPOP is a versatile organic compound utilized in the fabrication of OLEDs, contributing to the efficiency and performance of these devices through various roles. wikipedia.org Its strong fluorescence is a key characteristic that makes it valuable for display and lighting applications. wikipedia.org

1,4-Bis(2-phenyloxazol-4-yl)benzene is primarily recognized for its strong fluorescent properties. wikipedia.org It exhibits efficient luminescence when excited, making it a suitable candidate for the emissive layer in fluorescent OLEDs. wikipedia.org While it is a prominent fluorescent material, its role as a phosphorescent emitter is not its primary application. Instead, organic materials with high triplet energies are often used as host materials for phosphorescent dopants to achieve high efficiency in phosphorescent OLEDs (PhOLEDs). noctiluca.eu The host material's role is to facilitate efficient energy transfer to the triplet emitters. noctiluca.eu

The performance of OLEDs is often evaluated based on several parameters, including external quantum efficiency (EQE), current efficiency, and power efficiency. For instance, highly efficient phosphorescent OLEDs have been developed using various host materials and phosphorescent emitters, achieving high EQE values. beilstein-journals.orgunt.edu While specific device performance data for OLEDs using solely this compound as the primary emitter are not extensively detailed in the provided research, its fluorescent properties make it a valuable component in the emissive layer of fluorescent OLEDs. wikipedia.org

Various materials and structures are explored for CGLs, including bulk heterojunctions of n-type and p-type organic semiconductors. researchgate.net An effective CGL should facilitate efficient charge generation and transport with a minimal voltage drop. While the general principles of CGLs are well-established, specific research detailing the performance of this compound as a primary component in a charge generation unit of tandem OLEDs is not extensively available in the provided search results. The development of efficient CGLs remains a key area of research for advancing tandem OLED technology. researchgate.net

The use of dopants in the emissive layer of OLEDs is a common strategy for tuning the emission color and improving device efficiency. 20.210.105 By introducing a small amount of a guest material (dopant) into a host material, it is possible to achieve emission from the dopant through energy transfer from the host. This approach can lead to enhanced quantum efficiency and color purity. 20.210.105 The optimal concentration of the dopant is typically low to avoid self-quenching effects. 20.210.105

Scintillation and Radiation Detection

This compound is a well-established scintillator used in the detection of ionizing radiation. ihu.ac.ir Scintillators are materials that emit light when they absorb energy from incoming radiation particles. ihu.ac.ir POPOP is often used as a secondary scintillator, or wavelength shifter, in both solid and liquid organic scintillators. wikipedia.orgottokemi.com

The concentration of POPOP in a scintillator formulation is a critical parameter that affects the light output. Research on polystyrene-based plastic scintillators has shown that optimizing the concentration of POPOP, along with a primary dopant like PPO (2,5-diphenyloxazole), is essential for maximizing the scintillation performance. brin.go.idinoe.ro

The strong fluorescence and photostability of this compound make it an effective gain medium for tunable lasers, commonly known as dye lasers. laserfocusworld.com Dye lasers are valued for their ability to produce laser light over a broad range of wavelengths. laserfocusworld.com

POPOP, when dissolved in a suitable solvent, can be optically pumped to create a population inversion, leading to laser emission. The tuning range of a dye laser depends on the specific dye and the solvent used. sirah.com For POPOP, laser action is typically observed in the violet-blue region of the spectrum. The efficiency of a dye laser is influenced by factors such as the pump source, dye concentration, and the design of the laser cavity. sirah.com While dye lasers offer versatility, the organic dyes are susceptible to degradation over time with prolonged use. laserfocusworld.com

Advanced Functional Materials and Nanophotonics

A novel approach to enhancing the performance of organic luminophores involves the creation of nanostructured organosilicon luminophores (NOLs). nih.gov These materials represent a new class of dendritic molecular antennas where two different types of organic luminophores are covalently bonded through silicon atoms. nih.gov This structure facilitates highly efficient Förster energy transfer between the luminophores. nih.gov

The application of NOLs in plastic scintillators has led to significant breakthroughs in their efficiency, achieving both high light output and a fast decay time. nih.gov This technology allows for the creation of plastic scintillators that can be tuned to emit light in a desired wavelength region, from 370 to 700 nm. nih.gov While not specifically mentioning this compound, the principle relies on using efficient organic luminophores, a category to which this compound and its isomers belong, to construct these advanced nanostructures. nih.gov

The conjugated structure of molecules like this compound and its isomers makes them promising candidates for applications in organic electronics, including organic photovoltaic (OPV) devices. The core structure, featuring a central benzene (B151609) ring linked to electron-rich heterocyclic units, is a common motif in materials designed for OPVs. This molecular architecture is conducive to forming the necessary donor-acceptor bulk-heterojunction morphology for efficient charge separation and transport.

Research into related structures, such as those based on a 1,4-di(thiophen-2-yl)benzene core, demonstrates that molecular orientation and the degree of crystallization are critical factors in determining the power conversion efficiency of OPV cells. researchgate.net The strong fluorescence and electronic properties of phenyloxazole-benzene systems suggest their potential utility as components in the active layers of solar cells, where efficient light absorption and exciton (B1674681) transport are required.

The compound 1,4-bis-2(5-phenyloxazoyl)benzene (POPOP) has been investigated for its potential application in organic field-effect transistors (OFETs). guidechem.com Its conjugated molecular structure and electron-rich nature are key properties that make it a suitable candidate for a semiconductor material in these devices. guidechem.com In an OFET, the active semiconductor layer is responsible for charge transport between the source and drain electrodes, modulated by a gate voltage.

The performance of an OFET is characterized by its charge carrier mobility and the on/off ratio. Materials with well-ordered molecular packing in the solid state, which facilitates intermolecular π-π stacking, tend to exhibit higher charge mobility. The rigid, planar structure of the phenyloxazole-benzene family could promote such ordering. Research on other organic semiconductors has shown that solution-processable materials can achieve charge carrier mobilities approaching 10⁻² cm² V⁻¹ s⁻¹ and on/off ratios exceeding 10⁵, making them suitable for applications in printed and flexible electronics. researchgate.net

The linear, rigid, and conjugated structure of this compound makes it an excellent candidate for use as a molecular wire. A molecular wire is a molecule designed to conduct electrical current or facilitate energy transfer over a specific distance. The alternating single and double bonds along the molecule's backbone create a delocalized π-electron system that can support the transport of charge carriers.

Furthermore, this compound can serve as a fundamental building block (monomer) for the synthesis of novel conjugated polymers. By incorporating this rigid phenyloxazole-benzene unit into a polymer chain, materials with tailored electronic, optical, and thermal properties can be developed. Research on coordination polymers has demonstrated that similar rigid N-donor ligands, such as 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, can be used to construct stable, extended networks with interesting structural and photoluminescent properties. mdpi.com This highlights the potential of using this compound to create advanced functional polymers for various applications in materials science.

Supramolecular Assemblies for Organic Electronics

The spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions, known as supramolecular assembly, is a powerful strategy for creating functional organic electronic materials. While research into the supramolecular chemistry of ligands like bis-imidazole and bis-pyrazole has shown promise in forming functional coordination polymers, the exploration of this compound in similar assemblies is an area of growing interest. The arrangement of these molecules in thin films is critical for device performance, influencing factors such as charge carrier mobility and energy transfer. The self-organization of such materials can be controlled to create nanostructures that are essential for the next generation of electronic devices.

Design and Synthesis of Novel Luminescent Dyes for Organic Photonics

The development of new fluorescent dyes is crucial for advancing organic photonics, with applications ranging from organic light-emitting diodes (OLEDs) to sensors and bio-imaging. Benzoxazole (B165842) derivatives are known for their robust thermal and photochemical stability, as well as their strong luminescence. nih.gov The core structure of this compound provides a versatile platform for the design and synthesis of novel luminescent dyes. By strategically modifying its molecular structure, researchers can fine-tune the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, to meet the specific demands of various photonic applications. The synthesis of such novel dyes often involves multi-step chemical reactions to introduce different functional groups to the core structure, thereby modulating its electronic and optical characteristics.

Principles for Molecular Design Aimed at High Charge Carrier Mobilities and Luminescence

Achieving both high charge carrier mobility and strong luminescence in a single organic material is a significant challenge, as these two properties are often inversely related. However, rational molecular design can lead to materials that exhibit both characteristics, which are highly desirable for applications like organic lasers and light-emitting transistors.

Key principles in the design of such materials include:

Molecular Packing: The arrangement of molecules in the solid state profoundly impacts both charge transport and emission properties. Isomerism and the nature of intermolecular interactions (e.g., π-π stacking) play a crucial role in determining the efficiency of charge hopping between molecules. rsc.org For instance, a herringbone packing arrangement is often favorable for high mobility.

Intramolecular Structure: The planarity and rigidity of the molecular backbone are critical. A more planar structure can enhance π-orbital overlap between adjacent molecules, facilitating charge transport.

Electronic Properties: The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictate the injection of charges from electrodes and the emission color. A delicate balance between localized and charge-transfer excited states can lead to materials with both high emission efficiency and good charge transport characteristics.

Research into phenanthroimidazole-based materials, which share structural similarities with phenyloxazoles, has shown that weak intermolecular interactions, such as C-H···π interactions, can be beneficial for achieving high solid-state fluorescence efficiency. bohrium.com These principles guide the design of new derivatives of this compound with optimized performance for advanced electronic and photonic devices.

Below is a table summarizing key molecular properties relevant to the design of high-performance organic electronic materials.

PropertyDesign ConsiderationDesired Outcome
Molecular Packing Control of intermolecular interactions (e.g., π-π stacking, hydrogen bonding).Ordered packing to facilitate efficient charge transport.
Molecular Planarity Synthesis of rigid and planar molecular structures.Enhanced π-orbital overlap and improved charge mobility.
HOMO/LUMO Energy Levels Tuning through substituent effects.Optimized charge injection and desired emission color.
Solid-State Luminescence Introduction of structural motifs that prevent quenching in the solid state.High photoluminescence quantum yield in thin films.

Future Directions and Emerging Research Avenues

Rational Design Principles for Tailored Optoelectronic Properties

The ability to precisely control the optoelectronic properties of organic materials is a cornerstone of next-generation device development. For 1,4-Bis(2-phenyloxazol-4-yl)benzene and its derivatives, rational design principles are being employed to fine-tune their electronic and optical characteristics. These principles are guided by a deep understanding of structure-property relationships, where subtle changes in molecular architecture can lead to significant shifts in performance. chemrxiv.orgumn.edu

Key strategies in the rational design of these compounds include:

Modification of the Conjugated Backbone: The extent of the π-conjugated system is a primary determinant of the absorption and emission wavelengths. By extending or modifying the central phenylene ring or the phenyl substituents on the oxazole (B20620) rings, researchers can systematically shift the emission color across the visible spectrum. uni-konstanz.de

Introduction of Functional Groups: The attachment of electron-donating or electron-withdrawing groups to the molecular scaffold can profoundly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org This, in turn, affects the charge injection and transport properties, which are critical for efficient device operation.

Control of Molecular Geometry: The planarity of the molecule plays a crucial role in its electronic properties. While the parent compound has a relatively planar structure, introducing bulky side groups can induce torsional angles between the aromatic rings, altering the degree of π-conjugation and influencing both the fluorescence quantum yield and emission wavelength. acs.org

These design principles are increasingly being informed by computational modeling, allowing for the in silico screening of potential derivatives before their synthesis, thereby accelerating the discovery of materials with desired characteristics.

Exploration of Novel Derivatives and Analogues for Enhanced Performance

Building upon the principles of rational design, the synthesis and characterization of novel derivatives and analogues of this compound are a vibrant area of research. The goal is to develop new materials that not only exhibit superior performance but also possess enhanced processability and stability. researchgate.netturkjps.org

Recent research has explored several promising avenues:

Linear and Branched Architectures: Scientists are synthesizing both linear and branched derivatives to investigate the impact of molecular architecture on photophysical properties. sioc-journal.cnfarmaciajournal.com Branched structures, for instance, can help to suppress intermolecular interactions that often lead to fluorescence quenching in the solid state.

Introduction of Heteroatoms: The incorporation of different heteroatoms into the molecular framework can modulate the electronic properties and introduce new functionalities. farmaciajournal.com For example, replacing the central benzene (B151609) ring with a heterocycle can alter the charge transport characteristics and improve device efficiency.

Organosilicon Luminophores: A novel class of materials known as nanostructured organosilicon luminophores (NOLs) has emerged. researchgate.netresearchgate.net These compounds often incorporate a 1,4-Bis(5-phenyloxazol-2-yl)benzene (POPOP) core as an acceptor, linked to donor chromophores via silicon atoms. researchgate.net This architecture facilitates efficient intramolecular energy transfer, leading to high photoluminescence quantum yields and large Stokes shifts. researchgate.net

The following table provides examples of recently synthesized derivatives and their key properties:

Derivative TypeKey Structural ModificationEnhanced PropertyReference
Linear PhenyloxazolesFewer reaction stages in synthesisConcise and efficient synthesis, excellent optical properties, high photo- and thermo-stability researchgate.net
AzoderivativesCondensation with 4-(phenylazo) phenolsWell-crystallized, high melting points farmaciajournal.com
(POPOP)Si2(3Ph-EH)6Six p-terphenyl (B122091) donor and POPOP acceptor luminophoresHigh molar absorption coefficient, high photoluminescence quantum yield, large pseudo Stokes shift researchgate.net

Advanced Theoretical Modeling for Predictive Material Design

Advanced theoretical modeling has become an indispensable tool in the quest for new and improved organic electronic materials. By employing quantum chemical calculations, researchers can predict the structural, electronic, and optical properties of this compound derivatives with a high degree of accuracy. gexinonline.comuni.lu

Key aspects of theoretical modeling in this context include:

Frontier Molecular Orbital (FMO) Analysis: Calculations of the HOMO and LUMO energy levels provide insights into the charge injection and transport capabilities of a molecule, as well as its electrochemical stability.

Time-Dependent Density Functional Theory (TD-DFT): This method is used to simulate the electronic absorption and emission spectra of molecules, allowing for the prediction of their color and luminescence properties. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the morphology of thin films and the dynamics of excited states, providing a deeper understanding of the factors that influence device performance and stability.

These computational approaches not only rationalize experimental observations but also guide the design of new molecules with tailored properties, significantly reducing the time and effort required for materials discovery.

Integration into Hybrid Organic-Inorganic Systems

The integration of organic materials like this compound into hybrid organic-inorganic systems is a rapidly emerging field with the potential to create devices with unprecedented performance. nanoge.org These hybrid systems aim to combine the superior light-harvesting and emitting properties of organic molecules with the excellent charge transport and stability of inorganic materials. mdpi.com

A particularly promising area is the use of these organic compounds in perovskite solar cells (PSCs). mdpi.comresearchgate.net In this context, derivatives of this compound can function as:

Passivating Agents: The organic molecules can passivate defects at the surface and grain boundaries of the perovskite film, which are known to be detrimental to device performance and stability. mdpi.com

Furthermore, the development of hybrid light-emitting diodes (LEDs) is another exciting avenue. exlibrisgroup.comnih.govmdpi.com In these devices, a fluorescent organic emitter like a derivative of this compound can be combined with phosphorescent emitters or quantum dots to achieve highly efficient white light emission with improved color stability. exlibrisgroup.commdpi.com

Addressing Challenges in Device Efficiency and Longevity

Despite the significant progress made in the field of organic electronics, challenges related to device efficiency and longevity remain. researchgate.netmdpi.com For devices incorporating this compound and its derivatives, researchers are actively working to overcome these hurdles.

Key challenges and the strategies being explored to address them include:

Efficiency Roll-off at High Brightness: In organic light-emitting diodes (OLEDs), the efficiency often decreases at high current densities, a phenomenon known as efficiency roll-off. nih.gov This is often attributed to triplet-triplet annihilation and triplet-polaron annihilation. nih.gov Strategies to mitigate this include the design of novel host materials and device architectures that promote efficient energy transfer and reduce the concentration of triplet excitons. mdpi.com

Photochemical Degradation: While this compound is known for its relatively high photostability, long-term exposure to light and oxygen can still lead to degradation. scispace.comresearchgate.net Research is focused on understanding the degradation mechanisms and developing more robust derivatives with enhanced intrinsic stability. ucl.ac.uk The synthesis of structural isomers and their trimethylsilyl (B98337) derivatives has been investigated to improve photostability. ucl.ac.uk

Operational Stability: The lifetime of organic electronic devices is a critical factor for their commercial viability. acs.org Efforts to improve operational stability include the development of materials with high glass transition temperatures and robust molecular structures that can withstand the electrical and thermal stresses experienced during device operation. acs.orgacs.org The integration of these organic molecules into more stable device architectures, such as those utilizing hybrid organic-inorganic structures, is also a promising approach. nih.gov

The following table summarizes some of the challenges and potential solutions:

ChallengePotential SolutionResearch Focus
Efficiency Roll-offNovel host materials, advanced device architecturesMinimizing triplet-triplet and triplet-polaron annihilation nih.gov
Photochemical DegradationSynthesis of more robust derivativesUnderstanding degradation pathways, improving intrinsic molecular stability researchgate.netucl.ac.uk
Operational LifetimeHigh glass transition temperature materials, stable device structuresEnhancing thermal and electrical stress resistance acs.orgacs.org

Q & A

Q. Basis Sets :

MethodBasis SetApplication
HF/DFT6-31GGeometry optimization
MP26-31G**Polarizability and hyperpolarizability

Validation : MP2/6-31G** aligns best with experimental trends where data is scarce .

Advanced: How can discrepancies between experimental and theoretical dipole moments be resolved?

Methodological Answer:

Basis Set Selection : Use larger basis sets (e.g., 6-311++G**) to improve electron density modeling.

Solvent Effects : Incorporate polarizable continuum models (PCM) to account for solvent interactions.

Vibrational Corrections : Apply corrections to theoretical dipole moments using vibrational averaging.

Experimental Calibration : Cross-validate with gas-phase measurements to eliminate solvent/environmental biases .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation (risk of respiratory irritation).
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced: What mechanistic insights explain acid generation during photolysis of bis(phenylsulfonyloxy) derivatives?

Methodological Answer:
Under UV light (254 nm):

Primary Pathway : S–O bond cleavage generates phenylsulfonyl and phenoxy radicals.

Acid Formation :

  • Oxygen-Mediated : O₂ reacts with radicals to form benzenesulfonic acid (major pathway).
  • Disproportionation : Sulfonyl radicals dimerize or disproportionate, yielding sulfonic acids.

Quantification : Use HPLC and GC-MS to identify products; titrate with NaOH for acid quantification .

Basic: Which crystallographic techniques determine the molecular structure of derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Data Collection : Enraf–Nonius CAD-4 diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
    • Refinement : Full-matrix least-squares on F² (R factor < 0.06).
    • Key Parameters : Bond lengths (σ < 0.003 Å), anisotropic displacement parameters .

Advanced: How do polarization functions in basis sets affect hyperpolarizability calculations?

Methodological Answer:
Inclusion of d-type polarization functions (e.g., 6-31G** vs. 6-31G):

  • Impact on α (Polarizability) : Increases α anisotropy by 100% (e.g., αxx contribution rises from 46% to 44%, αyy from 14% to 29%).
  • Impact on β (Hyperpolarizability) : Enhances β values by 20–30% due to improved electron density distribution modeling .

Basic: What are key applications in fluorescence-based research?

Methodological Answer:

  • Scintillation Counting : Acts as a secondary fluorophore (POPOP) in liquid scintillators, shifting emission to longer wavelengths (~420 nm).
  • Quenching Studies : Monitor fluorescence intensity changes to detect trace metal ions or reactive oxygen species .

Advanced: How can nonlinear optical properties predict metal ion sensor efficacy?

Methodological Answer:

Geometry Optimization : Use Gaussian03 with B3LYP/6-31G** to model metal-bound structures.

Hyperpolarizability (β) Calculation : Apply finite-field methods with varying electric fields (0.001–0.005 au).

Sensor Design : Higher β values correlate with enhanced Stark effect responses, enabling detection of metal-induced electronic perturbations .

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